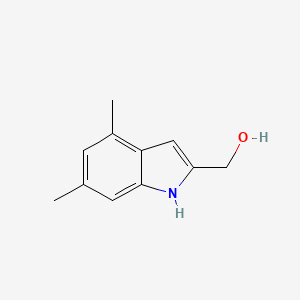

(4,6-Dimethyl-1H-indol-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dimethyl-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-5,12-13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEMIXNDRNYOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(NC2=C1)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dimethyl 1h Indol 2 Yl Methanol and Analogous Structures

Retrosynthetic Analysis of the 4,6-Dimethyl-1H-indole Core with a 2-Hydroxymethyl Moiety

A retrosynthetic approach to (4,6-Dimethyl-1H-indol-2-yl)methanol begins by disconnecting the hydroxymethyl group at the C2 position. This disconnection leads to the precursor, 4,6-dimethyl-1H-indole-2-carbaldehyde. The aldehyde can be synthesized from the 4,6-dimethyl-1H-indole core. The indole (B1671886) core itself can be conceptually broken down into simpler starting materials through various established indole syntheses. For instance, the Fischer indole synthesis would involve the disconnection of the N1-C2 and C3a-C7a bonds, leading back to 3,5-dimethylphenylhydrazine and a suitable two-carbon synthon, such as a pyruvate (B1213749) derivative.

Classical and Modern Synthetic Routes for the Formation of the Indole Ring System

The formation of the indole ring is a cornerstone of heterocyclic chemistry, with a variety of methods available for its construction.

Fischer Indole Synthesis and its Variants for Methylated Indoles

The Fischer indole synthesis is a classic and versatile method for preparing indoles. thermofisher.comwikipedia.org It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of the 4,6-dimethyl-1H-indole core, 3,5-dimethylphenylhydrazine would be the key starting material. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride, is crucial for the reaction's success. wikipedia.org Unsymmetrical ketones can lead to regioisomeric products, a factor to consider in the synthesis of specifically substituted indoles. thermofisher.com

Metal-Free Domino Synthesis Approaches to Indole Derivatives

In recent years, metal-free domino reactions have emerged as a powerful and sustainable strategy for synthesizing indole derivatives. These reactions, also known as cascade reactions, involve a series of intramolecular transformations where the product of one step becomes the substrate for the next. This approach offers advantages in terms of efficiency and atom economy. One such method involves a two-step process starting from anilines and glyoxal (B1671930) dimethyl acetal, followed by an acid-induced cyclization, all conducted in a benign solvent like ethanol (B145695) without the need for a metal catalyst. rsc.org Another metal-free domino approach for synthesizing 3-aroylindoles utilizes TBAI as a catalyst and TBHP as an oxidant, proceeding through the activation of two sp3 C-H bonds. researchgate.net

Multi-Component Reaction Strategies for Indole Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. nih.govacs.org These reactions are particularly valuable for creating libraries of structurally diverse compounds. arkat-usa.org The Ugi and Biginelli reactions are notable examples of MCRs that have been adapted for indole synthesis. nih.govarkat-usa.org For instance, an innovative two-step MCR involves the reaction of anilines, glyoxal dimethyl acetal, formic acid, and isocyanides, followed by an acid-induced cyclization to yield the indole core. rsc.org Another example is a two-step synthesis of 2-tetrazolo substituted indoles based on the Ugi-tetrazole reaction combined with an acidic ring closure. nih.gov

Introduction of the Hydroxymethyl Group at the C2 Position

Once the 4,6-dimethyl-1H-indole core is established, the next critical step is the introduction of the hydroxymethyl group at the C2 position.

Functionalization Methods for the C2 Position of Indoles

The C2 position of indole is generally less reactive towards electrophilic substitution compared to the C3 position. nih.gov Therefore, direct functionalization can be challenging. A common strategy involves the introduction of a functional group that can be subsequently converted to a hydroxymethyl group.

One effective method is the formylation of the indole at the C2 position to yield 4,6-dimethyl-1H-indole-2-carbaldehyde. This can be achieved through various formylation reagents. The resulting aldehyde can then be reduced to the corresponding alcohol, this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. orgsyn.org For example, the reduction of ethyl indole-2-carboxylate (B1230498) with lithium aluminum hydride yields indole-2-methanol. orgsyn.org

Alternatively, C2-functionalization can be achieved through metal-catalyzed cross-coupling reactions. For instance, rhodium-catalyzed C-H activation has been utilized for the C2-alkylation of indoles. nih.gov While not a direct route to the hydroxymethyl group, these methods highlight the increasing number of tools available for modifying the indole C2 position.

Reduction Strategies for Carboxyl or Carbonyl Precursors to Methanol (B129727)

The conversion of a carboxylic acid or a carbonyl group (aldehyde or ketone) at the C2-position of the indole ring to a hydroxymethyl group is a common and effective strategy for the synthesis of 2-indolylmethanols. The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the target functional group without affecting the indole core or other substituents.

A general approach involves the reduction of a suitable precursor, such as an indole-2-carbaldehyde or an indole-2-carboxylic acid ester. For instance, the reduction of an aldehyde like 3,5-dimethyl-1H-indole-2-carbaldehyde to its corresponding alcohol, (3,5-dimethyl-1H-indol-2-yl)methanol, can be achieved using sodium borohydride (NaBH₄) in an alcohol solvent like ethanol or methanol. This reaction is typically performed under inert conditions at temperatures ranging from 0 to 25°C. The stoichiometry of the aldehyde to the reducing agent is a key parameter for optimizing the yield.

In some cases, more complex reducing agents are employed. The Meerwein-Ponndorf-Verley (MPV) reaction, which utilizes an aluminum alkoxide catalyst such as aluminum isopropoxide in isopropanol, can selectively reduce an aldehyde at the C3 position to a hydroxymethyl group. mdpi.com This method is particularly useful when other reducible functional groups are present in the molecule.

The direct reduction of indole-2-carboxylic acids presents a greater challenge due to the lower reactivity of the carboxylic acid group. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they may also lead to the reduction of the indole ring itself. A patented process describes the selective reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids using lithium, sodium, or potassium in liquid ammonia, which highlights the potential for ring reduction under certain conditions. google.com Therefore, it is often preferable to first convert the carboxylic acid to a more reactive derivative, such as an ester, before reduction.

| Precursor | Reducing Agent/Method | Product | Reference |

| 3,5-dimethyl-1H-indole-2-carbaldehyde | Sodium borohydride (NaBH₄) in ethanol/methanol | (3,5-dimethyl-1H-indol-2-yl)methanol | |

| Indole-3-carbaldehyde | Isopropanolic aluminium (Meerwein–Ponndorf–Verley reaction) | Indole-3-methanol | mdpi.com |

| Indole-2-carboxylic acid | Lithium/Sodium/Potassium in liquid ammonia | Indoline-2-carboxylic acid | google.com |

Synthesis of Structurally Related Dimethylated and Indolylmethanol Derivatives

The synthesis of analogs of this compound, such as those with different substitution patterns or functional groups, provides valuable insights into structure-activity relationships for various applications.

The synthesis of 4,6-dimethoxy-1H-indole derivatives serves as a useful comparison for understanding the influence of substituent changes on the indole core. A common starting material for these syntheses is 4,6-dimethoxy-1H-indole itself.

In one reported synthesis, 4,6-dimethoxy-1H-indole is reacted with chloroacetic acid to yield (4,6-dimethoxy-1H-indol-1-yl)acetic acid. samipubco.comresearchgate.net This intermediate serves as a versatile platform for the synthesis of a variety of heterocyclic derivatives. For example, it can be reacted with urea (B33335) or thiourea (B124793) to form diazetidin-2-one and diazetidine-2-thione derivatives, respectively. samipubco.comresearchgate.net Further reactions of these compounds can lead to the formation of more complex fused heterocyclic systems. samipubco.comresearchgate.net The structures of these novel compounds are typically confirmed using spectroscopic techniques such as FTIR, ¹H-NMR, and ¹³C-NMR. samipubco.com

| Starting Material | Reagent | Product | Reference |

| 4,6-Dimethoxy-1H-indole | Chloroacetic acid | (4,6-dimethoxy-1H-indol-1-yl)acetic acid | samipubco.comresearchgate.net |

| (4,6-dimethoxy-1H-indol-1-yl)acetic acid | Urea | 1-(4,6-dimethoxy-1H-indol-1-yl)azetidin-2-one | samipubco.comresearchgate.net |

| (4,6-dimethoxy-1H-indol-1-yl)acetic acid | Thiourea | 1-(4,6-dimethoxy-1H-indol-1-yl)azetidine-2-thione | samipubco.comresearchgate.net |

Indolylmethanols with the hydroxymethyl group at positions other than C2, particularly at C3, are also of significant interest. These compounds are valuable intermediates in organic synthesis. acs.orgrsc.orgsioc-journal.cn 3-Indolylmethanols can be involved in Friedel-Crafts alkylation reactions with indoles to prepare bis(indolyl)methanes (DIMs), which are known for their diverse biological activities. beilstein-journals.org

The synthesis of trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives can be achieved through the Friedel-Crafts hydroxyalkylation of indoles with trifluoromethyl ketones. beilstein-journals.org This reaction can be catalyzed by either Lewis or Brønsted acids, or even by organic bases. beilstein-journals.org

2-Indolylmethanols are considered important platform molecules that can act as either electrophiles or nucleophiles in various reactions. sioc-journal.cnnih.gov This dual reactivity allows for their use in a wide range of catalytic asymmetric reactions to produce chiral indole derivatives. sioc-journal.cn They can participate in cycloaddition reactions, such as [3+2], [3+3], and [4+3] cyclizations, to construct indole-fused scaffolds. nih.gov

| Indolylmethanol Position | Synthetic Approach | Key Features | Reference |

| C3 | Friedel-Crafts hydroxyalkylation of indoles with trifluoromethyl ketones | Synthesis of trifluoromethyl-substituted derivatives | beilstein-journals.org |

| C2 | Reduction of indole-2-carboxylates or aldehydes | Platform molecules for asymmetric synthesis | sioc-journal.cn |

| C3 | Friedel-Crafts alkylation with indoles | Synthesis of bis(indolyl)methanes | beilstein-journals.org |

| C2 | Cycloaddition reactions | Construction of indole-fused scaffolds | nih.gov |

Regioselective Synthesis Considerations for Methylated Indole Systems

The regioselective synthesis of methylated indoles is crucial for controlling the precise placement of methyl groups on the indole ring, which can significantly impact the molecule's properties. Various strategies have been developed to achieve high regioselectivity in the synthesis of these compounds.

One important consideration is the directing effect of existing substituents on the indole ring. For example, in the dibromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid, the bromine atoms are selectively introduced at the C5 and C6 positions. rsc.orgrsc.org This high regioselectivity is attributed to the electronic properties of the carboxylate group at the C3 position.

Transition-metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the regioselective synthesis of indoles. thieme-connect.com These methods can overcome the limitations of classical indole syntheses, such as the Fischer indole synthesis, which often suffer from harsh reaction conditions and poor regioselectivity. For instance, palladium-catalyzed reactions have been employed for the synthesis of 2-substituted indoles with high regioselectivity. thieme-connect.com

The introduction of methyl groups can also be achieved through N-methylation reactions. Quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide (PhMe₃NI), have been used as solid methylating agents for the N-methylation of indoles under mild basic conditions. acs.org This method has shown good tolerance for a wide range of functional groups. acs.org

Regioselectivity is also a key factor in intramolecular cyclization reactions to form fused indole systems. The outcome of these reactions can be influenced by the nature of the catalyst and the substitution pattern of the indole precursor. beilstein-journals.org For example, the acid-catalyzed intramolecular hydroindolation of certain indolylstyrenes can lead to the formation of tetrahydrobenzo[cd]indoles as the major products with high regioselectivity. beilstein-journals.org

Spectroscopic Characterization and Structural Analysis of 4,6 Dimethyl 1h Indol 2 Yl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of (4,6-Dimethyl-1H-indol-2-yl)methanol provides specific chemical shifts (δ) and coupling patterns for each proton, confirming the placement of substituents on the indole (B1671886) ring. In a typical analysis using a 300 MHz spectrometer with DMSO-d6 as the solvent, the spectrum reveals distinct signals corresponding to the aromatic, methyl, and methanol (B129727) protons. rsc.org

The indole NH proton typically appears as a broad singlet at a high chemical shift, around 10.83 ppm, due to its acidic nature and hydrogen bonding. rsc.org The aromatic protons on the benzene (B151609) ring portion of the indole nucleus appear at δ 6.73 (d, J = 6.9 Hz) and δ 6.93 (t, J = 7.5 Hz). rsc.org A singlet at δ 6.57 corresponds to the C3 proton of the indole ring. rsc.org The two methyl groups at positions 4 and 6 would show distinct singlets in the aliphatic region of the spectrum. The methylene (B1212753) protons of the methanol group (-CH₂OH) would likely appear as a singlet, with the hydroxyl proton also presenting as a singlet, though its position can be variable and concentration-dependent.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| NH (Indole) | ~10.83 | s | - |

| Ar-H | ~6.93 | t | 7.5 |

| Ar-H | ~6.73 | d | 6.9 |

| C3-H | ~6.57 | s | - |

| CH₂ (Methanol) | Data not available | s | - |

| OH (Methanol) | Data not available | s | - |

| CH₃ (Methyl at C4) | ~2.34 | s | - |

| CH₃ (Methyl at C6) | Data not available | s | - |

Note: The table is constructed based on data for similar indole structures and may not represent the exact values for the title compound. Specific assignments require 2D NMR data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for the Carbon Skeleton

Complementing the ¹H NMR, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms. Aromatic carbons typically resonate in the range of 110-140 ppm. The carbon atom attached to the nitrogen (C7a) and the carbon bearing the methanol group (C2) would appear at the lower field end of this range. The carbons of the methyl groups would appear at a much higher field, typically between 10-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C2 | ~138 |

| C3 | ~100 |

| C3a | ~128 |

| C4 | ~130 |

| C5 | ~120 |

| C6 | ~132 |

| C7 | ~110 |

| C7a | ~136 |

| CH₂ (Methanol) | ~58 |

| CH₃ (at C4) | ~21 |

| CH₃ (at C6) | ~21 |

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Information

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, confirming the connectivity between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. researchgate.net For example, an HMBC experiment would show correlations from the methyl protons to the quaternary carbons of the indole ring at positions 4 and 6, confirming their placement. It would also show a correlation from the methylene protons of the methanol group to the C2 carbon of the indole ring, verifying the position of the methanol substituent.

Vibrational Spectroscopy via Fourier-Transform Infrared (FT-IR) for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The spectrum of this compound would exhibit characteristic absorption bands.

A broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol and the N-H stretching of the indole. impactfactor.org The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. impactfactor.org The aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹. impactfactor.org The C=C stretching vibrations of the aromatic indole ring would be found in the 1450-1600 cm⁻¹ region. impactfactor.org A significant band corresponding to the C-O stretching of the primary alcohol would be expected in the 1000-1260 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3500 (broad) |

| N-H Stretch (Indole) | 3200-3500 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Primary Alcohol) | 1000-1260 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the determination of its elemental composition. rsc.org For this compound (C₁₁H₁₃NO), the exact mass of the molecular ion [M]⁺ would be calculated. The fragmentation pattern observed in the mass spectrum can also provide structural information. A common fragmentation pathway for indole-2-yl-methanols is the loss of the hydroxymethyl group (-CH₂OH), leading to a stable indolyl cation. The presence of the methyl groups would also influence the fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. For indole derivatives, ESI-MS is typically run in positive ion mode, where the molecule is protonated.

For the related compound (1H-indol-2-yl)methanol , which has a molecular formula of C₉H₉NO, the predicted collision cross section (CCS) for the protonated molecule [M+H]⁺ (m/z 148.07) has been calculated. uni.lu In a hypothetical analysis of This compound (C₁₁H₁₃NO, Molecular Weight: 175.23 g/mol ), one would expect to observe a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 176.24. Further fragmentation might occur, leading to daughter ions, which would provide additional structural information. For instance, studies on other indole derivatives have shown characteristic fragmentation patterns that help confirm the structure. researchgate.net

Hypothetical ESI-MS Data for this compound

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 176.24 |

| [M+Na]⁺ | 198.22 |

| [M+K]⁺ | 214.19 |

Note: This table is predictive and not based on experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The indole ring system has characteristic absorption bands arising from π-π* transitions. The two lowest energy transitions are referred to as ¹Lₐ and ¹Lₑ.

The position and intensity of these bands are sensitive to the substitution pattern on the indole ring. Methyl substitutions, such as those in This compound , are known to influence the energies of these transitions. Generally, indole derivatives exhibit absorption maxima in the range of 260-290 nm. The conjugation of the π-electron system of the indole ring with the substituents dictates the specific wavelengths of maximum absorbance (λ_max). In polar solvents, shifts in these absorption bands can provide information about the change in dipole moment upon electronic excitation. sigmaaldrich.com

Studies on various substituted indoles show that methylation can cause slight shifts in the absorption maxima. For This compound , the spectrum would be expected to resemble that of other alkyl-substituted indoles, with characteristic bands indicating the integrity of the conjugated indole system.

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

While a crystal structure for This compound is not available in the Cambridge Structural Database, analysis of related structures provides a model for what might be expected. nih.gov For example, the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline shows an essentially planar indole ring system. nih.gov

A hypothetical crystal structure of This compound would likely feature:

A planar indole core.

Hydrogen bonding involving the N-H of the indole ring and the hydroxyl group of the methanol substituent. These groups can act as both hydrogen bond donors and acceptors, potentially forming chains or dimeric structures in the crystal lattice.

Possible π-π stacking interactions between the aromatic indole rings of adjacent molecules.

The precise arrangement would depend on the crystallization conditions.

Theoretical and Computational Investigations of 4,6 Dimethyl 1h Indol 2 Yl Methanol and Its Chemical Landscape

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's behavior at the electronic level. These methods allow for the detailed examination of structure, energy, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is particularly effective for predicting the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in space. For a molecule like (4,6-Dimethyl-1H-indol-2-yl)methanol, which has a flexible hydroxymethyl group attached to the indole (B1671886) core, conformational analysis is crucial.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the relative energies of different conformers. tandfonline.com The potential energy surface (PES) can be scanned by systematically rotating the C-C and C-O bonds of the methanol (B129727) substituent to identify the most stable conformer. researchgate.net These calculations yield key energetic data and structural parameters.

Table 1: Conceptual Data from DFT Optimization of this compound

| Parameter | Description | Expected Information |

| Optimized Geometry | The 3D coordinates of each atom at the minimum energy state. | Provides bond lengths, bond angles, and dihedral angles for the most stable structure. |

| Conformational Energy | The relative energy of different spatial arrangements (conformers). | Identifies the global minimum energy conformer and the energy barriers between conformers. |

| Thermodynamic Properties | Calculated values for enthalpy, entropy, and Gibbs free energy. | Allows for the prediction of thermodynamic stability under various conditions. |

While specific DFT studies on this compound are not prevalent in the literature, research on similar molecules like 1H-indole-3-carbaldehyde demonstrates the power of this approach to find stable conformers and calculate vibrational frequencies. tandfonline.comresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These two orbitals are often referred to as the frontier orbitals.

HOMO: This is the outermost orbital containing electrons. It represents the molecule's ability to donate electrons, thus indicating its nucleophilicity or basicity. youtube.com The energy of the HOMO is related to the ionization potential.

LUMO: This is the innermost orbital without electrons. It represents the molecule's ability to accept electrons, indicating its electrophilicity. youtube.com The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO distribution would indicate the most likely sites for nucleophilic attack.

Table 2: Frontier Molecular Orbitals and Their Significance

| Orbital | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating capacity (Nucleophilicity) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capacity (Electrophilicity) |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Indicator of chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the surface of the electron density, using a color scale to indicate electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species.

The color-coding convention is typically:

Red: Regions of most negative electrostatic potential, rich in electrons. These are favorable sites for electrophilic attack. nih.gov

Blue: Regions of most positive electrostatic potential, electron-poor. These are favorable sites for nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the indole ring and the oxygen atom of the hydroxymethyl group, indicating these as primary sites for electrophilic interaction. researchgate.netnih.gov Positive potential (blue) would be expected around the N-H proton and the hydroxyl proton, highlighting them as sites for nucleophilic interaction.

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Indole and its derivatives can exhibit tautomerism. For instance, the common 1H-indole can exist in equilibrium with its less stable tautomer, 3H-indole (or indolenine). Computational studies are essential for determining the relative stabilities and equilibrium composition of these tautomeric forms. researchgate.net

In the case of substituted indoles, the position and nature of the substituents can significantly influence the tautomeric equilibrium. mdpi.comnih.gov For this compound, the primary tautomeric form is the 1H-indole. However, computational analysis using DFT can quantify the energy difference between this and other potential tautomers, confirming the overwhelming stability of the 1H form under normal conditions. Such studies often require sophisticated solvent models, as intermolecular hydrogen bonding with solvent molecules can play a crucial role in stabilizing or destabilizing certain tautomers. mdpi.comnih.gov

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -E_HOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -E_LUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness. S = 1 / η

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. ω = χ² / (2η). A high electrophilicity index indicates a good electrophile. researchgate.net

These descriptors provide a comprehensive picture of the chemical nature of this compound without requiring the simulation of a specific reaction.

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Capacity to accept electrons; electrophilic character. |

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data

Computational spectroscopy uses quantum chemical calculations to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This is a powerful tool for structural elucidation and for confirming experimental findings.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). tandfonline.com By comparing the calculated shifts for a proposed structure with experimental data, one can confirm the molecular structure with high confidence.

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra, when properly scaled to account for systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to observed peaks. tandfonline.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Vis absorption spectra. tandfonline.com These calculations provide the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities, respectively. This allows for the assignment of observed electronic transitions, such as π→π* transitions within the indole ring.

For this compound, computational spectroscopy would be invaluable for validating its synthesis and characterizing its structure. For example, TD-DFT calculations could predict the λ_max values, which would be expected to be influenced by the methyl and hydroxymethyl substituents on the indole core. tandfonline.com

Theoretical Prediction of NMR Chemical Shifts for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts, primarily using Density Functional Theory (DFT), serve as a powerful tool to complement experimental data, aiding in the precise assignment of proton (¹H) and carbon-¹³ (¹³C) signals. researchgate.net For indole derivatives, methods like B3LYP with a 6-311++G(3df,2pd) basis set have demonstrated the ability to predict chemical shifts with high accuracy, often within 0.12 ppm for ¹H and 2.07 ppm for ¹³C. researchgate.net

The chemical environment of each nucleus dictates its shielding and, consequently, its chemical shift. In this compound, the electron-donating methyl groups at positions 4 and 6 influence the electron density distribution across the indole ring, causing shifts in the positions of the aromatic protons and carbons compared to unsubstituted indole. Similarly, the hydroxymethyl group at position 2 significantly affects the chemical shifts of the adjacent C2 and C3 atoms and the pyrrole (B145914) ring protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH (H1) | ~10.8 | - |

| H3 | ~6.5 | ~102 |

| H5 | ~7.0 | ~129 |

| H7 | ~7.2 | ~115 |

| CH₂OH (H) | ~4.7 | - |

| CH₂OH (C) | - | ~60 |

| C2 | - | ~138 |

| C3a | - | ~125 |

| C4 | - | ~130 |

| C4-CH₃ (H) | ~2.4 | - |

| C4-CH₃ (C) | - | ~21 |

| C6 | - | ~135 |

| C6-CH₃ (H) | ~2.4 | - |

| C6-CH₃ (C) | - | ~21 |

| C7a | - | ~137 |

| Note: These are illustrative values based on data from related indole derivatives and general principles of NMR prediction. Actual experimental and more precise computational values may vary. |

Simulated Vibrational Frequencies for FT-IR Band Assignment

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. Computational simulations of vibrational frequencies, again predominantly using DFT, are invaluable for assigning the observed absorption bands to specific molecular motions. researchgate.nettsijournals.com This is particularly useful for complex molecules like this compound, where many vibrational modes can overlap.

The FT-IR spectrum of an indole derivative typically shows characteristic bands for N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 3000-2900 cm⁻¹), aromatic C=C stretching (1600-1450 cm⁻¹), and C-N stretching. researchgate.net The hydroxymethyl group introduces a prominent O-H stretching band (broad, around 3300 cm⁻¹) and a C-O stretching band (around 1050 cm⁻¹).

Theoretical calculations can predict the frequencies and intensities of these vibrational modes. By comparing the simulated spectrum with the experimental one, a detailed and reliable assignment of the spectral bands can be achieved. tsijournals.com This process, known as normal coordinate analysis based on potential energy distribution (PED), allows for a deep understanding of the molecule's vibrational properties. tsijournals.com

Table 2: Typical FT-IR Vibrational Frequencies for Indole Derivatives and this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected for this compound |

| O-H Stretch (Methanol) | 3650-3200 (broad) | Present |

| N-H Stretch (Indole) | ~3400 | Present |

| Aromatic C-H Stretch | 3100-3000 | Present |

| Aliphatic C-H Stretch (Methyl, Methylene) | 3000-2850 | Present |

| Aromatic C=C Stretch | 1620-1450 | Present |

| C-O Stretch (Methanol) | ~1050 | Present |

| Source: General FT-IR correlation tables and data from indole derivative studies. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra

The electronic transitions of a molecule can be studied using UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions. tsijournals.com This allows for the interpretation of the experimental UV-Vis spectrum in terms of the specific molecular orbitals involved in the transitions.

The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands in the near-UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov The positions and intensities of these bands are sensitive to the substitution pattern on the indole ring. nih.gov For this compound, the methyl and hydroxymethyl groups will influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption maxima (λₘₐₓ). researchgate.net

TD-DFT calculations can model these effects and predict the λₘₐₓ values. dntb.gov.ua The results can complement experimental findings and provide insights into the nature of the excited states. tsijournals.com For instance, TD-DFT can help to understand how substituents alter the HOMO-LUMO energy gap and the charge transfer characteristics of the excited states. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Illustrative)

| Electronic Transition | Predicted λₘₐₓ (nm) | Nature of Transition |

| ¹Lₐ | ~280-290 | π → π |

| ¹Lₑ | ~260-270 | π → π |

| Note: These are illustrative values based on data from related indole derivatives. nih.govacs.org The solvent environment can also significantly influence the absorption maxima. |

Molecular Modeling and Docking Studies for Intermolecular Interaction Mechanisms

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule (target), typically a protein or nucleic acid. These methods are fundamental in drug discovery and molecular biology to understand the basis of molecular recognition.

Ligand-Target Recognition and Binding Mode Analysis with Relevant Biological Macromolecules

Molecular docking simulations place the ligand into the binding site of a target protein and score the different poses based on their predicted binding affinity. jbcpm.comjocpr.com The indole scaffold is a "privileged structure" in medicinal chemistry, known to bind to a wide range of biological targets, including enzymes like kinases and cyclooxygenases (COX), and G-protein coupled receptors. nih.govchemdiv.comnih.gov

For this compound, docking studies would aim to identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Key interactions often include:

Hydrogen bonds: The N-H group of the indole ring and the O-H group of the methanol substituent can act as hydrogen bond donors, while the oxygen atom can act as a hydrogen bond acceptor.

Hydrophobic interactions: The aromatic indole ring and the methyl groups can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π stacking: The indole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

By analyzing the top-ranked docking poses, researchers can develop a detailed 3D model of the ligand-target interaction, which is crucial for understanding the mechanism of action and for designing more potent and selective analogs. nih.gov

Prediction of Binding Affinities and Interaction Energies

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). jbcpm.commdpi.com Docking programs use scoring functions to estimate this affinity by summing up the contributions from various types of interactions, such as electrostatic and van der Waals forces. mdpi.com

More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Linear Interaction Energy (LIE), can be applied to the docked poses to refine the binding energy predictions. mdpi.comresearchgate.net These methods often provide a more accurate estimation by incorporating solvent effects and performing molecular dynamics simulations to account for the flexibility of both the ligand and the target. mdpi.com Predicting the binding affinity of this compound to various targets can help prioritize it for further experimental testing. nih.gov

In Silico Screening and Virtual Library Design Strategies

In silico screening, also known as virtual screening, involves docking large libraries of compounds against a specific biological target to identify potential "hits." mdpi.com The scaffold of this compound can serve as a starting point for designing a virtual library of related compounds. nih.gov By systematically modifying the substituents on the indole ring, a diverse set of virtual molecules can be created. rug.nl

These libraries can then be screened against one or more targets of interest. This approach allows for the rapid exploration of the chemical space around the parent molecule and the identification of derivatives with potentially improved binding affinity, selectivity, or other desirable properties. nih.gov The insights gained from the binding mode analysis of the parent compound (Section 4.3.1) are invaluable for guiding the design of these new molecules, a strategy known as structure-based drug design. nih.gov

Advanced Theoretical Characterization of Molecular Properties

The field of materials science has shown significant interest in organic molecules with non-linear optical (NLO) properties due to their potential applications in optoelectronics and photonics. Indole derivatives are a class of compounds that have been investigated for their NLO activity. arxiv.org This activity arises from the delocalized π-electron system of the indole ring, which can be influenced by the presence of electron-donating and electron-withdrawing substituents. arxiv.orgmq.edu.au The NLO response of a molecule is primarily described by its polarizability (α) and first-order hyperpolarizability (β). Materials exhibiting significant NLO activity are typically non-centrosymmetric. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO properties of molecules. nih.gov Through these calculations, key parameters such as dipole moment (μ), polarizability (α), and hyperpolarizability (β) can be determined. For instance, a computational study on Indole-7-carboxyldehyde (I7C), an analogue of the indole framework, has provided insights into the NLO potential of this class of compounds. arxiv.org

The study on I7C revealed a significant dipole moment, linear polarizability, and first-order hyperpolarizability, suggesting its potential for NLO applications. arxiv.orgresearchgate.net The calculated values for I7C were found to be substantially greater than those of urea (B33335), a well-established reference material in NLO studies. arxiv.org This enhancement is attributed to intramolecular charge transfer within the molecule, facilitated by the π-conjugated system.

Below is a data table comparing the computed NLO properties of Indole-7-carboxyldehyde (I7C) with the standard reference, urea.

| Property | Indole-7-carboxyldehyde (I7C) | Urea (Reference) |

| Dipole Moment (µ) | 1.88 Debye | 1.37 Debye |

| Polarizability (α) | 17.36 x 10⁻²⁴ esu | ~5.8 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 3.96 x 10⁻³⁰ esu | ~0.66 x 10⁻³⁰ esu |

| Data derived from a computational study on Indole-7-carboxyldehyde. arxiv.org |

For this compound, the presence of two methyl groups (electron-donating) and a hydroxymethyl group on the indole core would influence its electronic properties and thus its NLO response. Theoretical calculations would be necessary to quantify the precise values of α and β for this specific molecule, but the underlying principles observed in related indole derivatives suggest a potential for NLO activity.

Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms, allowing for the characterization of intermediates and transition states that may be difficult or impossible to observe experimentally. rsc.org For indole synthesis, theoretical methods like Density Functional Theory (DFT) have been employed to map out the energetic landscapes of various synthetic routes, providing clarity on the rate-determining steps and the factors controlling regioselectivity. nih.govresearchgate.net

A prominent example is the computational study of the copper(I)-catalyzed synthesis of indoles from N-aryl enaminones. nih.gov In this study, DFT calculations were used to investigate the role of the Cu(I)-phenanthroline catalyst. The calculations revealed that the catalyst binds to the deprotonated enaminone substrate, which significantly increases the acidity of the α-carbon. nih.gov Subsequent deprotonation at this carbon generates a carbanion that attacks the aryl ring, leading to the formation of the indole's five-membered ring. This C-C bond formation was identified as the rate-determining step of the reaction. nih.gov The study also explored alternative mechanistic pathways but found them to be kinetically or thermodynamically unfavorable. nih.gov

Another classic method for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. youtube.comyoutube.com The mechanism is complex, involving the formation of a phenylhydrazone, tautomerization to an enamine, and a crucial researchgate.netresearchgate.net-sigmatropic rearrangement. youtube.com This rearrangement is followed by the loss of ammonia (B1221849) to form the aromatic indole ring. youtube.com Computational models can be used to calculate the activation energies for each step, identifying the transition state structures and confirming the favorability of this pathway.

The table below presents a conceptual summary of how computational findings are typically presented for a reaction mechanism, such as the key steps in a catalyzed indole synthesis.

| Reaction Step | Species | Relative Free Energy (kcal/mol) (Illustrative) | Description |

| 1 | Reactants + Catalyst | 0.0 | Initial state |

| 2 | Reactant-Catalyst Complex | -5.0 | Binding of substrate to the catalyst |

| 3 | Transition State 1 (TS1) | +15.0 | Rate-determining C-C bond formation |

| 4 | Cyclized Intermediate | -10.0 | Formation of the five-membered ring |

| 5 | Transition State 2 (TS2) | +5.0 | Catalyst regeneration/product release |

| 6 | Products + Catalyst | -20.0 | Final state |

| This table is an illustrative example based on general findings from computational studies of reaction mechanisms. nih.govacs.org |

By calculating the free energy (ΔG‡) of the transition states, chemists can predict reaction rates and understand how changes in substituents or catalysts will affect the outcome of the synthesis. acs.org For a molecule like this compound, these computational approaches could be used to optimize its synthesis, predict potential byproducts, and explore novel synthetic routes.

Chemical Reactivity and Synthetic Transformations of 4,6 Dimethyl 1h Indol 2 Yl Methanol

Reactions Involving the Hydroxymethyl Functional Group

The primary alcohol functionality at the C2 position is a key site for synthetic modification, allowing for oxidation, derivatization, and substitution.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The hydroxymethyl group of (4,6-Dimethyl-1H-indol-2-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 4,6-dimethyl-1H-indole-2-carbaldehyde, or further to the carboxylic acid, 4,6-dimethyl-1H-indole-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder reagents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically lead to the carboxylic acid. The UV-induced oxidation of similar indole (B1671886) derivatives in the presence of air has been shown to yield products resulting from the cleavage of the pyrrole (B145914) ring, suggesting that controlled chemical oxidation is crucial to maintain the indole core. organic-chemistry.org

Table 1: Plausible Oxidation Reactions

| Oxidizing Agent | Target Product | Typical Conditions |

|---|---|---|

| Manganese dioxide (MnO₂) | Aldehyde | Inert solvent (e.g., dichloromethane), room temperature |

| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane, room temperature |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | Basic aqueous solution, heat |

Derivatization via Esterification and Etherification

The hydroxyl group can be readily converted into esters and ethers, which can alter the compound's physical properties and provide protecting groups for other transformations.

Esterification: The reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields the corresponding esters. Acid catalysts or coupling agents are often employed to facilitate the reaction. For instance, reaction with acetic anhydride (B1165640) would yield (4,6-dimethyl-1H-indol-2-yl)methyl acetate. The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) has been reported for the esterification of carboxylic acids with alcohols. nih.gov

Etherification: The formation of ethers can be achieved through various methods, such as the Williamson ether synthesis. This typically involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. For example, treatment with sodium hydride and methyl iodide would likely produce 2-(methoxymethyl)-4,6-dimethyl-1H-indole.

Table 2: Representative Derivatization Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Acetic anhydride, Pyridine | (4,6-Dimethyl-1H-indol-2-yl)methyl acetate |

Halogenation of the Methanol (B129727) Moiety for Further Functionalization

Conversion of the hydroxymethyl group to a halomethyl group provides a versatile intermediate for subsequent nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this transformation, yielding 2-(chloromethyl)- and 2-(bromomethyl)-4,6-dimethyl-1H-indole, respectively. These halogenated derivatives are more reactive towards nucleophiles than the parent alcohol. A new mechanism for internal nucleophilic substitution (SNi) has been proposed for such reactions. arkat-usa.org

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring System

The electron-rich nature of the indole ring, further activated by the two methyl groups, makes it susceptible to electrophilic substitution. The most nucleophilic position on the indole ring is typically C3. However, since the C2 position is already substituted, electrophilic attack is expected to occur at other positions, influenced by the directing effects of the existing substituents. For 4,6-dimethoxyindoles, electrophilic attack can occur at various positions, and similar reactivity can be anticipated for the 4,6-dimethyl analogue. rsc.org

Common electrophilic substitution reactions for indoles include:

Vilsmeier-Haack Reaction: This reaction, typically using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) onto the indole ring. wikipedia.orgchemistrysteps.comyoutube.comorganic-chemistry.orgyoutube.com For this compound, formylation would likely occur at the C3, C5, or C7 positions.

Mannich Reaction: This reaction introduces an aminomethyl group onto the indole ring using formaldehyde, a primary or secondary amine, and an acid catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Studies on 4,6-dimethoxyindoles have shown that Mannich reactions can lead to substitution at the C2, C7, and N1 positions depending on the specific reagents and conditions. arkat-usa.orgresearchgate.net

Nucleophilic substitution on the indole ring itself is less common and generally requires the presence of a good leaving group, such as a halogen, at a position activated towards displacement.

N-Alkylation and N-Acylation Reactions of the Indole Nitrogen

The nitrogen atom of the indole ring can act as a nucleophile, participating in alkylation and acylation reactions.

N-Alkylation: The introduction of an alkyl group on the indole nitrogen can be achieved by treating this compound with a base, such as sodium hydride, followed by an alkyl halide. rsc.orgorganic-chemistry.org This reaction is often in competition with C3-alkylation, but N-alkylation can be favored under specific conditions. nih.gov Iron-catalyzed N-alkylation of indolines followed by oxidation is another strategy to obtain N-alkylated indoles. nih.gov

N-Acylation: The indole nitrogen can be acylated using acyl chlorides or anhydrides, often in the presence of a base. organic-chemistry.orgresearchgate.net For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base would yield 1-acetyl- this compound. Chemoselective N-acylation of indoles using thioesters has also been reported as a mild and efficient method. nih.govnih.gov Boron trifluoride etherate has been shown to promote the 3-acylation of indoles with anhydrides, highlighting the importance of catalyst choice in directing the regioselectivity of acylation. researchgate.net

Table 3: N-Functionalization Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | 1. Sodium hydride (NaH) 2. Benzyl (B1604629) bromide | 1-Benzyl-(4,6-dimethyl-1H-indol-2-yl)methanol |

Cross-Coupling Reactions for the Synthesis of Complex Indole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex indole derivatives. These reactions typically require a halogenated indole precursor. Therefore, this compound would first need to undergo regioselective halogenation on the indole ring (e.g., at the C3, C5, or C7 position) to serve as a substrate for these couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a haloindole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgwikipedia.orgnih.govnih.govorganic-chemistry.org This is a versatile method for creating new C-C bonds.

Heck Coupling: The Heck reaction couples a haloindole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with the introduction of a vinyl group. nih.govnih.govorganic-chemistry.orgresearchgate.netwikipedia.org

Sonogashira Coupling: This reaction couples a haloindole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, to form an alkynyl-substituted indole. wikipedia.orgresearchgate.netnih.govorganic-chemistry.orgyoutube.com

Stille Coupling: The Stille reaction couples a haloindole with an organotin reagent in the presence of a palladium catalyst. organic-chemistry.orglibretexts.orgopenochem.orgyoutube.comyoutube.com

Table 4: Potential Cross-Coupling Reactions of a Halo-(4,6-dimethyl-1H-indol-2-yl)methanol Derivative

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Phenyl-substituted indole |

| Heck | Styrene | Pd catalyst (e.g., Pd(OAc)₂), Base | Styrenyl-substituted indole |

| Sonogashira | Phenylacetylene | Pd catalyst, Cu(I) co-catalyst, Base | Phenylethynyl-substituted indole |

These cross-coupling methodologies provide extensive opportunities for the diversification of the this compound core structure, leading to a wide array of complex derivatives with potential applications in various fields of chemical research.

Cyclization and Annulation Reactions Involving the Indole Core of this compound

The indole nucleus is a versatile scaffold in organic synthesis, amenable to a variety of cyclization and annulation strategies to construct more complex, polycyclic architectures. The reactivity of this compound in such transformations is dictated by the nucleophilic character of the indole ring, particularly at the C3 position, and the ability of the 2-hydroxymethyl group to act as a precursor to electrophilic intermediates. The presence of electron-donating methyl groups at the 4- and 6-positions is anticipated to enhance the nucleophilicity of the indole core, thereby facilitating these reactions compared to unsubstituted indole-2-methanol.

A key transformation of 2-indolylmethanols is their acid-catalyzed conversion to a stabilized carbocation or a vinyliminium ion. This reactive intermediate can then engage in a variety of intramolecular and intermolecular cycloaddition reactions.

Lewis Acid-Catalyzed [3+2] Annulation

One of the prominent annulation reactions involving 2-indolylmethanols is the Lewis acid-catalyzed [3+2] cycloaddition. In these reactions, the 2-indolylmethanol serves as a three-carbon synthon. For instance, the reaction of 2-indolylmethanols with propargylic alcohols in the presence of a Lewis acid like scandium(III) triflate (Sc(OTf)₃) proceeds via a Friedel-Crafts-type allenylation followed by a 5-exo-annulation cascade to furnish cyclopenta[b]indoles. mdpi.comnih.gov The reaction is initiated by the conversion of the propargylic alcohol to an allene (B1206475) carbocation, which is then attacked by the nucleophilic C3 position of the indole. Subsequent cyclization leads to the fused five-membered ring system. mdpi.com

While specific data for this compound is not available, the general reaction with various substituted 2-indolylmethanols and propargylic alcohols demonstrates the feasibility of this approach. The electron-donating methyl groups on the benzene (B151609) ring of this compound would likely increase the rate and efficiency of this transformation.

Table 1: Lewis Acid-Catalyzed [3+2] Annulation of 2-Indolylmethanols with Propargylic Alcohols

| 2-Indolylmethanol Reactant | Propargylic Alcohol Reactant | Catalyst (mol%) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Indolylmethanol | 1,1-Diphenylprop-2-yn-1-ol | Sc(OTf)₃ (10) | DCE | 60 | 2-(Diphenylmethylene)-3,3-diphenyl-2,3-dihydrocyclopenta[b]indole | 95 | mdpi.com |

| (5-Methoxy-1H-indol-2-yl)methanol | 1,1-Diphenylprop-2-yn-1-ol | Sc(OTf)₃ (10) | DCE | 60 | 6-Methoxy-2-(diphenylmethylene)-3,3-diphenyl-2,3-dihydrocyclopenta[b]indole | 92 | mdpi.com |

| (1-Methyl-1H-indol-2-yl)methanol | 1,1-Diphenylprop-2-yn-1-ol | Sc(OTf)₃ (10) | DCE | 60 | 4-Methyl-2-(diphenylmethylene)-3,3-diphenyl-2,3-dihydrocyclopenta[b]indole | 85 | mdpi.com |

Note: The data presented is for analogous reactions, as specific studies on this compound were not found.

(4+3) Cycloaddition Reactions

This compound can also participate as a four-atom synthon in (4+3) cycloaddition reactions to construct seven-membered rings, which are prevalent in many biologically active compounds. acs.orgnih.gov In these reactions, both the indole nucleus and the 2-hydroxymethyl group are incorporated into the final product. For example, a cooperative catalysis system involving a silver(I) salt and a Brønsted acid can facilitate the (4+3) cycloaddition of 2-indolylmethanols with ortho-naphthoquinone methides (o-NQMs), which are generated in situ from enynones. acs.orgnih.gov The Brønsted acid activates the 2-indolylmethanol to form the carbocation intermediate, while the silver catalyst promotes the formation of the o-NQM. The nucleophilic C3-position of the indole then attacks the o-NQM, initiating a cascade that leads to the formation of cyclohepta[b]indoles. acs.orgnih.gov

The increased nucleophilicity of the 4,6-dimethyl substituted indole ring should favor this type of transformation.

Table 2: Cooperative Catalysis-Enabled (4+3) Cycloaddition of 2-Indolylmethanols

| 2-Indolylmethanol Reactant | Enyne Reactant | Catalyst System | Solvent | Temperature | Product | Yield (%) | Reference |

| (1H-Indol-2-yl)methanol | 1-(2-Ethynylphenyl)-3-phenylprop-2-en-1-one | AgSbF₆ / (R)-TRIP | Toluene | Room Temp | Chiral Cyclohepta[b]indole derivative | 75 (75% ee) | acs.orgnih.gov |

| (5-Methyl-1H-indol-2-yl)methanol | 1-(2-Ethynylphenyl)-3-phenylprop-2-en-1-one | AgSbF₆ / (R)-TRIP | Toluene | Room Temp | Chiral 5-Methyl-cyclohepta[b]indole derivative | 82 (72% ee) | acs.orgnih.gov |

| (5-Chloro-1H-indol-2-yl)methanol | 1-(2-Ethynylphenyl)-3-phenylprop-2-en-1-one | AgSbF₆ / (R)-TRIP | Toluene | Room Temp | Chiral 5-Chloro-cyclohepta[b]indole derivative | 68 (78% ee) | acs.orgnih.gov |

Note: The data presented is for analogous reactions, as specific studies on this compound were not found. (R)-TRIP refers to (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

Synthesis of Carbazoles via Annulation

Carbazole (B46965) derivatives, which are important structural motifs in many natural products and functional materials, can be synthesized from indoles through various annulation strategies. nih.gov A common approach involves the in-situ generation of a 3-vinylindole intermediate from an indole precursor, which then undergoes a Diels-Alder reaction with a suitable dienophile, followed by aromatization.

While direct conversion of this compound to a diene for carbazole synthesis is not explicitly documented, related transformations suggest its potential. For example, 3-(indol-3-yl)propan-1-ones can be oxidized to the corresponding 3-vinylindoles, which then react with chalcones in the presence of an acid catalyst and an oxidant like DDQ to yield polyfunctionalized carbazoles. nih.gov The 4,6-dimethyl substitution pattern would be retained in the final carbazole product.

Table 3: One-Pot Synthesis of Carbazoles from Indole Derivatives

| Indole Reactant | Chalcone Dienophile | Catalyst / Oxidant | Solvent | Condition | Product | Yield (%) | Reference |

| 3-(Indol-3-yl)-1,3-diphenylpropan-1-one | Chalcone | p-TsOH / DDQ | Acetonitrile | Reflux | 1,3,4,9-Tetraphenyl-9H-carbazole | 85 | nih.gov |

| 3-(N-Methylindol-3-yl)-1,3-diphenylpropan-1-one | 4-Methylchalcone | p-TsOH / DDQ | Acetonitrile | Reflux | 9-Methyl-1,3-diphenyl-4-(p-tolyl)-9H-carbazole | 82 | nih.gov |

| 3-(5-Chloroindol-3-yl)-1,3-diphenylpropan-1-one | 4-Chlorochalcone | p-TsOH / DDQ | Acetonitrile | Reflux | 6-Chloro-4-(4-chlorophenyl)-1,3,9-triphenyl-9H-carbazole | 78 | nih.gov |

Note: The data presented is for analogous reactions to illustrate the carbazole synthesis strategy, as specific studies starting from this compound were not found.

Structure Activity Relationships Sar and Mechanistic Insights into Biological Interactions of 4,6 Dimethyl 1h Indol 2 Yl Methanol Derivatives

Systematic Modification of the (4,6-Dimethyl-1H-indol-2-yl)methanol Scaffold for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing critical insights into how chemical structure influences biological activity. For the this compound scaffold, SAR studies involve the systematic modification of different parts of the molecule to identify key structural features responsible for its biological effects. While specific SAR studies on this compound are not extensively detailed in publicly available research, the principles of SAR can be understood from studies on related indole (B1671886) derivatives.

Key areas for modification on the indole scaffold typically include:

The Indole Ring: Altering the substitution pattern on the benzene (B151609) portion of the indole ring, such as the position and nature of the methyl groups at the 4 and 6 positions.

The N1 Position: Introducing various substituents at the nitrogen atom of the indole ring can significantly impact the molecule's electronic properties and its ability to form hydrogen bonds. nih.gov

The C2 Position: The methanol (B129727) group at the C2 position is a primary site for modification. It can be oxidized to an aldehyde or a carboxylic acid, or converted into esters, amides, or other functional groups. acs.org The nature of the substituent at C2 is often crucial for activity. acs.org

The C3 Position: While the parent compound is substituted at C2, modifications at the C3 position in other indole series have been shown to be critical for modulating activity. nih.gov

For instance, in the development of N-substituted indole derivatives as Mcl-1 inhibitors, modifications focused on the indole core, a hydrophobic tail, and an acidic chain to analyze the SAR. nih.gov Similarly, the development of selective dopamine (B1211576) receptor agonists from indole analogues involved extensive SAR studies. sigmaaldrich.com In another example, the 2-isoindoline moiety in a series of acetylcholinesterase inhibitors was successfully replaced by an indanone moiety without a significant loss of potency, demonstrating the importance of rigid structural analogues in SAR studies. nih.gov

Interactive Table: General Principles of SAR on the Indole Scaffold

| Position of Modification | Type of Modification | General Impact on Activity | Example from Related Compounds |

|---|---|---|---|

| Indole Core (e.g., C5) | Halogenation (e.g., Chlorine) | Often enhances potency. acs.org | 5-Chloro-indole-2-carboxamides show increased CB1 receptor modulation. acs.org |

| Indole Core (e.g., C3 vs C5) | Electron Withdrawing Group (EWG) | Position is critical; C3 substitution can be more potent than C5 for aromatase inhibition. nih.gov | A nitrile (CN) group at C3 of 2-aryl indoles showed higher aromatase inhibition than at C5. nih.gov |

| N1 Position | Alkylation/Arylation | Can introduce hydrophobic interactions and alter binding modes. nih.gov | N-substituted indoles showed varied Mcl-1 inhibition based on the substituent. nih.gov |

| C2 Position | Carboxamide vs. Ester | The specific functional group is critical; carboxamides can be essential for stimulatory effects where esters are inhibitory. acs.org | Indole-2-carboxamides are positive allosteric modulators of CB1, while corresponding esters are inhibitory. acs.org |

Mechanistic Pathways of Enzyme Inhibition by Indole Derivatives

Indole derivatives are known to inhibit a variety of enzymes through different mechanistic pathways. The specific interactions depend on both the structure of the indole derivative and the architecture of the enzyme's active site.

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens. nih.govfrontiersin.org Inhibiting this enzyme is a major therapeutic strategy for hormone-dependent breast cancer. frontiersin.orgnih.gov Nonsteroidal aromatase inhibitors typically interact with the enzyme's active site by coordinating with the heme iron atom via a nitrogen-containing heterocycle.

Indole-based derivatives have been developed as potent aromatase inhibitors. nih.govfrontiersin.org Molecular docking studies have shown that these compounds can bind within the active site of aromatase. For example, certain pyrazino[1,2-a]indol-1(2H)-one derivatives are stabilized by hydrogen bonds with key amino acid residues, such as Arg115. nih.govfrontiersin.org

The nature and position of substituents on the indole ring play a crucial role in their inhibitory potency.

Substitution at C3 vs. C5: Studies on 2-aryl indoles revealed that analogs with an electron-withdrawing group, such as a nitrile (CN) group, at the C-3 position exhibit greater aromatase inhibition than those substituted at the C-5 position. nih.gov

Substituents on Attached Rings: For indole aryl sulfonamides, the attachment position of the indole ring to the aryl sulfonamide moiety is critical for activity. nih.govfrontiersin.org Similarly, for pyrazino[1,2-a]indol-1(2H)-one derivatives, a benzyl (B1604629) substitution at the R2 position resulted in the highest activity. nih.govfrontiersin.org

Halogenation: Monochloro substituted indole hydrazones have been found to have stronger aromatase inhibitory activity compared to other tested derivatives. nih.gov

Interactive Table: Substituent Effects on Aromatase Inhibition by Indole Derivatives

| Derivative Class | Substituent/Position | Effect on IC₅₀ | Key Finding |

|---|---|---|---|

| Indole Aryl Sulfonamides | Indole ring at C-5 of aryl sulfonamide | 0.16 µM | Potency is lost when substituted at other positions. nih.govfrontiersin.org |

| 2-Aryl Indoles | Nitrile (CN) group at C-3 | 1.61 µM | Potency decreased when the CN group was moved to C-5 (IC₅₀ = 3.34 µM). nih.gov |

| Pyrazino[1,2-a]indol-1(2H)-one | Benzyl substitution at R2 | 25 nM | Showed higher activity than carboxamide or phenyl substitutions at the same position. nih.govfrontiersin.org |

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a valuable target for antibiotics. oup.com This enzyme introduces negative supercoils into DNA in an ATP-dependent process and consists of two subunits, GyrA and GyrB. oup.com The GyrB subunit possesses the ATPase activity that powers the enzyme's function. oup.com

Indole and its derivatives have been shown to inhibit DNA gyrase by a mechanism distinct from that of quinolone antibiotics, which target the GyrA subunit. nih.gov Instead, indole-based inhibitors often target the GyrB subunit. nih.govnih.gov In silico docking studies predict that indole binds to the ATP-binding pocket of the GyrB subunit. nih.govnih.govresearchgate.net This mode of inhibition is similar to that of aminocoumarin antibiotics. nih.gov By occupying the ATP-binding site, indole prevents the necessary conformational changes required for gyrase activity, thereby inhibiting DNA supercoiling without inducing double-strand breaks. nih.gov This mechanism suggests that indole derivatives could be effective against bacteria that have developed resistance to quinolones. nih.gov

Interactive Table: Interaction of Indole Derivatives with DNA Gyrase

| Inhibitor | Target Subunit | Binding Site | Mechanism of Action |

|---|---|---|---|

| Indole | GyrB | ATP-binding pocket nih.govnih.govresearchgate.net | Inhibits ATPase activity, preventing DNA supercoiling. nih.gov |

| Indolinone derivative | GyrB | ATP-binding pocket nih.gov | Binds to the GyrB subunit, inhibiting its function. nih.gov |

| Azaindole Ureas | Gyrase B | Not specified | Potent inhibitors against fluoroquinolone-resistant MRSA. acs.org |

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Several indole derivatives have been designed and synthesized as potent AChE inhibitors, often based on the structure of existing drugs like donepezil. nih.gov

The design of these inhibitors often involves incorporating the indole moiety as a bioisosteric replacement for other cyclic structures, such as the indanone ring in donepezil. nih.gov The mechanism of inhibition typically involves binding to the active site of the AChE enzyme. Key structural features that contribute to the inhibitory activity of indole derivatives include:

A Spacer Group: An acetamido group acting as a spacer has been reported to be important for AChE inhibitory activity. nih.gov

A Basic Nitrogen Center: A piperazine (B1678402) or piperidine (B6355638) ring often serves as a positive charge center, mimicking the quaternary ammonium (B1175870) group of acetylcholine. nih.gov

Aromatic Moiety: A benzyl or phenyl group can engage in hydrophobic or pi-pi stacking interactions within the enzyme's active site. nih.gov

Substituents on the Indole Ring: The presence of a ketone group (e.g., in isatin (B1672199) and oxindole (B195798) derivatives) has been shown to increase activity. nih.gov

Some indole derivatives have also been designed as dual inhibitors, targeting both AChE and butyrylcholinesterase (BuChE), which can also hydrolyze acetylcholine. nih.gov For example, indole derivatives containing a diethyl-carbamate or urea (B33335) moiety have shown good activity against both enzymes. nih.gov

Interactive Table: Key Structural Features of Indole-Based Cholinesterase Inhibitors

| Derivative Class | Key Structural Feature | Enzyme(s) Inhibited | Significance |

|---|---|---|---|

| Donepezil Analogs (Isatin/Oxindole) | Acetamido spacer and 2-one group on the indole ring. nih.gov | AChE | The 2-one group and the spacer were found to be crucial for potent activity. nih.gov |

| Indole-based Carbamates/Ureas | Diethyl-carbamate/urea moiety at position 5 or 6. nih.gov | AChE and BuChE | The carbamoyl (B1232498) moiety interacts with the enzyme to block its catalytic activity. nih.gov |

Ligand-Receptor Interaction Mechanisms

Beyond enzyme inhibition, indole derivatives are also key players in modulating the function of various receptors, particularly G-protein coupled receptors (GPCRs).

The cannabinoid CB1 receptor is a GPCR that is a major target for drug development due to its role in pain, appetite, and CNS disorders. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) ligand binding site, offer a novel approach to fine-tune receptor function. nih.govmdpi.com

Indole-2-carboxamides represent a significant class of allosteric modulators for the CB1 receptor. acs.orgnih.gov SAR studies have been crucial in elucidating the structural requirements for this activity:

The 2-Carboxamide Functionality: The presence of the carboxamide group at position 2 of the indole ring is essential for the positive allosteric modulatory effect (enhancing agonist binding). acs.org Replacing it with an ester group leads to an inhibitory effect. acs.org

Substituents at C3 and C5: While not strictly necessary, a chlorine atom at the R1 position (C5) and an alkyl group at the R2 position (C3) were found to be beneficial for stimulating agonist binding. acs.org The substituents at C3 significantly impact the allosteric properties of the ligand. nih.gov

The N-Phenethyl Moiety: Substitutions on the phenethyl group are also important. The highest stimulatory activity was observed in carboxamides bearing a dimethylamino or piperidinyl group at position 4 of the phenethyl moiety. acs.org

These modulators can enhance the binding of orthosteric agonists to the CB1 receptor. nih.gov For example, certain indole-2-carboxamides have been shown to be potent positive allosteric modulators, significantly increasing the binding affinity of agonists. nih.gov This demonstrates that the N-phenylethyl-1H-indole-2-carboxamide scaffold is an excellent starting point for designing novel and potent allosteric modulators of the CB1 receptor. acs.org

Interactive Table: SAR of Indole-2-carboxamides as CB1 Allosteric Modulators